Z-Glu-Gly-OH
Overview
Description
Synthesis and Characterization of Z-Glu-Gly-OH
Synthesis Analysis The synthesis of Z-Glu-Gly-OH can be inferred from the methodologies described in the literature. For instance, a solution-phase synthesis approach is detailed where Z-Glu-OH is converted into a cyclic anhydride, which is then transformed into regioisomeric α- and γ-dipeptides . This process involves the esterification of Z-Glu-Gly-OtBu with 4-methylumbelliferone, leading to the final substrate compound Z-Glu(HMC)-Gly-OH, which is closely related to Z-Glu-Gly-OH . Additionally, the synthesis of zinc glutarates from various zinc sources, which involves coordination with carboxyl oxygen atoms, provides insights into the potential coordination chemistry that could be applicable to the synthesis of Z-Glu-Gly-OH complexes .
Molecular Structure Analysis The molecular structure of Z-Glu-Gly-OH and its related compounds has been extensively studied. For example, the conformational study of Z-Glu-OH reveals the importance of dispersion interactions in stabilizing the peptide structure . The gas-phase conformational preferences were determined using IR-UV ion-dip spectra and density functional theory (DFT), which identified three conformations for Z-Glu-OH . Similarly, the structure of zinc complexes with N-glycosides derived from D-glucosamine and ethylenediamine provides a basis for understanding the coordination environment that could be present in Z-Glu-Gly-OH metal complexes .
Chemical Reactions Analysis The reactivity of Z-Glu-Gly-OH can be deduced from related studies. For instance, the fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH, derived from Z-Glu-OH, is used for the kinetic characterization of inhibitors and amine-type acyl acceptor substrates . This indicates that Z-Glu-Gly-OH could potentially participate in similar enzymatic reactions. Additionally, the interaction of D-glucuronic acid with metal ions to form complexes suggests that Z-Glu-Gly-OH may also form complexes with metal ions, influencing its reactivity .
Physical and Chemical Properties Analysis The physical and chemical properties of Z-Glu-Gly-OH can be related to those of similar compounds. For example, the thermal and spectroscopic properties of Zn-Al-CO(3) layered double hydroxide, which was modified with ethylene glycol, provide insights into the thermal stability and intermolecular interactions that could be expected for Z-Glu-Gly-OH . The X-ray absorption and NMR spectroscopic investigations of zinc glutarates offer information on the local and microstructures that could be relevant to the physical characterization of Z-Glu-Gly-OH complexes .
Scientific Research Applications
Fluorogenic Transglutaminase Substrate Synthesis :
- Z-Glu(HMC)-Gly-OH is synthesized for use as a dipeptidic fluorogenic transglutaminase substrate. It offers advantages in kinetic characterization of inhibitors and biogenic amines like serotonin, histamine, and dopamine (Wodtke, Pietsch, & Löser, 2020).
Enzymatic Stability Studies :
- Z-Glu-Gly-OH-related peptides have been utilized to study the enzymatic stability, particularly in understanding enzyme resistance in peptide structures (English & Stammer, 1978).
Modification of Carbon Nanotube Surfaces :
- A solvent-free method involving Z-Gly-OH has been explored for generating amino groups on carbon nanotube surfaces, highlighting its potential in nanotechnology applications (Gorshkova, Gorshkov, & Pavelyev, 2021).
Study of Peptide Fragmentation Reactions :
- Z-Glu-Gly-OH and related compounds are used in mass spectrometry studies to understand the fragmentation patterns of protonated peptides, contributing to analytical chemistry and molecular biology (Harrison, 2003).
Research in Biomineralization :
- In the study of biomineralization, Z-Glu-Gly-OH analogs are investigated for their adsorption behavior on hydroxyapatite surfaces, providing insights into the organic-inorganic interaction at the atomic level (Pan, Tao, Xu, & Tang, 2007).
Glyoxalase System Study :
- Z-Glu-Gly-OH related molecules have been instrumental in studying the glyoxalase system in cells, which is critical in preventing glycation reactions mediated by alpha-oxoaldehydes, a process important in understanding diabetes and other diseases (Thornalley, 2003).
Future Directions
properties
IUPAC Name |
(4S)-5-(carboxymethylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7/c18-12(19)7-6-11(14(22)16-8-13(20)21)17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,22)(H,17,23)(H,18,19)(H,20,21)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUHSFTKCRNSD-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Glu-Gly-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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